molecular formula C10H11ClO2 B8386181 2-Chloro-3-(2-methoxy-phenyl)-propionaldehyde

2-Chloro-3-(2-methoxy-phenyl)-propionaldehyde

Cat. No. B8386181
M. Wt: 198.64 g/mol
InChI Key: VUXGVWHFJUQPJU-UHFFFAOYSA-N
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Patent
US08741939B2

Procedure details

A solution of 2-methoxylaniline (24.6 g, 0.200 mol) in hydrochloric acid (20% aqueous solution, 80 mL) was slowly added to a solution of sodium nitrite (15 g, 0.22 mol) in water (40 mL) at 0 to 5° C. After stirring for 10 minutes, a cooled (0° C.) solution of acrolein (30 g, 0.56 mol) in acetone (200 mL) containing calcium oxide (4.0 g, 72 mmol) was slowly added, followed by a solution of cuprous chloride (2.0 g, 20 mmol) in acetone (20 mL) containing hydrochloric acid (20% aqueous solution, 4 mL). The mixture was stirred at 0 to 30° C. for 3 hours, and then extracted with three 150 mL portions of dichloromethane. The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate, a saturated aqueous solution of sodium chloride, dried over sodium sulfate, filtered, and concentrated to give a black viscous oil. The crude product was passed through a short silica column to give 10 g of crude product, which was used directly in the next procedure.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
acrolein
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N)[CH3:2].N([O-])=O.[Na+].[CH:14]([CH:16]=[CH2:17])=[O:15].[O-2].[Ca+2].[ClH:20]>O.CC(C)=O>[Cl:20][CH:16]([CH2:17][C:4]1[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=1[O:1][CH3:2])[CH:14]=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
O(C)C1=C(N)C=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
acrolein
Quantity
30 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[O-2].[Ca+2]
Step Five
Name
cuprous chloride
Quantity
2 g
Type
reactant
Smiles
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0 to 30° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three 150 mL portions of dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a black viscous oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C=O)CC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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